2-Chlorocyclodecan-1-ol
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Overview
Description
2-Chlorocyclodecan-1-ol is an organic compound that belongs to the class of cycloalkanes It is characterized by a cyclodecane ring with a chlorine atom and a hydroxyl group attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorocyclodecan-1-ol typically involves the chlorination of cyclodecanol. One common method is the reaction of cyclodecanol with thionyl chloride (SOCl2) under reflux conditions, which results in the formation of this compound. The reaction is as follows:
Cyclodecanol+SOCl2→this compound+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-Chlorocyclodecan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The chlorine atom can be reduced to form cyclodecanol.
Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Cyclodecanone or cyclodecanal.
Reduction: Cyclodecanol.
Substitution: 2-Hydroxycyclodecan-1-ol or 2-Aminocyclodecan-1-ol.
Scientific Research Applications
2-Chlorocyclodecan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It can be used in studies involving cell membrane interactions due to its amphiphilic nature.
Industry: Used in the production of specialty chemicals and as a precursor for the synthesis of surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of 2-Chlorocyclodecan-1-ol involves its interaction with biological membranes. The hydroxyl group can form hydrogen bonds with membrane lipids, while the chlorine atom can participate in halogen bonding. These interactions can alter membrane fluidity and permeability, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Cyclodecanol: Lacks the chlorine atom, making it less reactive in substitution reactions.
2-Bromocyclodecan-1-ol: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and interactions.
Cyclodecanone: An oxidized form of cyclodecanol, lacking the hydroxyl group.
Uniqueness
2-Chlorocyclodecan-1-ol is unique due to the presence of both a chlorine atom and a hydroxyl group on the cyclodecane ring. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its analogs.
Properties
CAS No. |
51776-94-4 |
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Molecular Formula |
C10H19ClO |
Molecular Weight |
190.71 g/mol |
IUPAC Name |
2-chlorocyclodecan-1-ol |
InChI |
InChI=1S/C10H19ClO/c11-9-7-5-3-1-2-4-6-8-10(9)12/h9-10,12H,1-8H2 |
InChI Key |
AYKLLSJDALNICZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCC(C(CCC1)O)Cl |
Origin of Product |
United States |
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